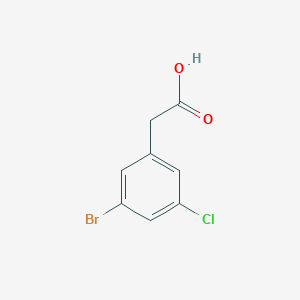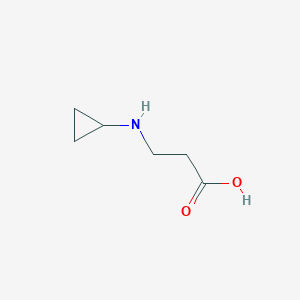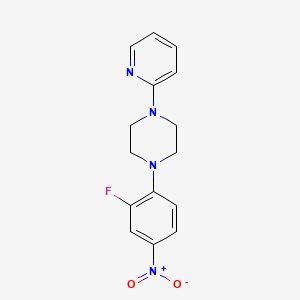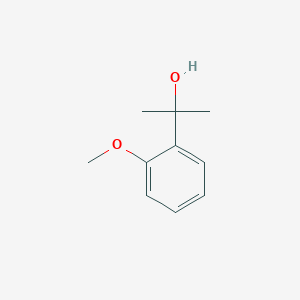
2-(2-Methoxyphenyl)propan-2-ol
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)propan-2-ol” is a chemical compound with the CAS Number: 21022-73-1 . It has a molecular weight of 166.22 and its IUPAC name is 2-(2-methoxyphenyl)-2-propanol . The compound is a light yellow liquid and is stored at temperatures around 0-5°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a light yellow liquid with a molecular weight of 166.22 . It is stored at temperatures around 0-5°C .Wissenschaftliche Forschungsanwendungen
Solubility Measurement and Modeling
2-(2-Methoxyphenyl)propan-2-ol's solubility in various solvents is crucial for its purification process through crystallization. Tangirala et al. (2018) focused on the solubility of para-methoxyphenylacetic acid, which is closely related, in different solvents including propan-2-ol. They found the highest solubility in propan-2-ol and the lowest in water, demonstrating the importance of solvent choice in purification processes (Tangirala et al., 2018).
Metabolism Study
In a study on the metabolism of p-methoxyamphetamine, Beckett and Midha (1974) identified 1-(p-methoxyphenyl)-propan-2-ol as one of the metabolic products. This research highlights the compound's relevance in the field of metabolic analysis and its potential role in metabolic pathways (Beckett & Midha, 1974).
Biodiesel Production
Modi et al. (2006) explored the use of propan-2-ol as an acyl acceptor in the immobilized lipase-catalyzed preparation of biodiesel. Their findings demonstrated that propan-2-ol can be effectively used in biodiesel conversion, with high conversion rates achieved from various vegetable oils (Modi et al., 2006).
Pharmacokinetic Studies
Walczak (2014) developed a method for determining aminopropan-2-ol derivatives in rat serum. This included derivatives like 2F109, ANBL, and TWo8, which are related to this compound. Such studies are critical for understanding the pharmacokinetics of these compounds in vivo (Walczak, 2014).
Synthesis and Crystal Structure Analysis
Rivera et al. (2022) conducted a study on the synthesis and crystal structure of compounds related to this compound, highlighting the importance of understanding the molecular structure for pharmaceutical and chemical applications (Rivera et al., 2022).
Potential in Anticancer Drugs
Nishizaki et al. (2014) synthesized a naftopidil analogue, closely related to this compound, as a new anticancer drug. This compound showed effectiveness against various human cancer cell lines, indicating the potential of similar compounds in cancer therapy (Nishizaki et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-6-4-5-7-9(8)12-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCPNGWWGKAUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



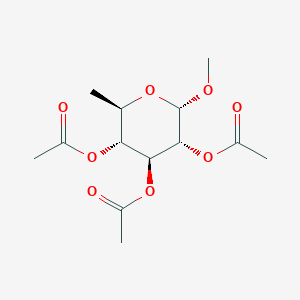





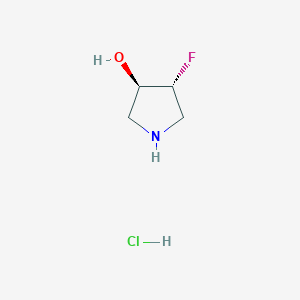


![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)
